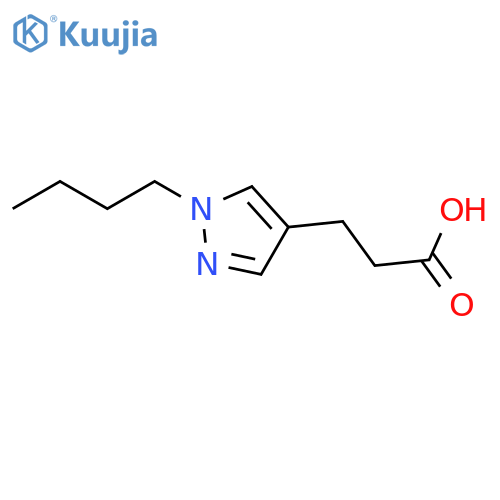Cas no 1823962-65-7 (3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid)

1823962-65-7 structure
商品名:3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid
CAS番号:1823962-65-7
MF:C10H16N2O2
メガワット:196.246242523193
CID:5056745
3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid
- 3-(1-butylpyrazol-4-yl)propanoic acid
- 3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid
-
- インチ: 1S/C10H16N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h7-8H,2-6H2,1H3,(H,13,14)
- InChIKey: VAOZKJGNWUBIEM-UHFFFAOYSA-N
- ほほえんだ: OC(CCC1C=NN(C=1)CCCC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 185
- トポロジー分子極性表面積: 55.1
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2147-6904-0.5g |
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid |
1823962-65-7 | 95%+ | 0.5g |
$473.0 | 2023-09-06 | |
| Life Chemicals | F2147-6904-10g |
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid |
1823962-65-7 | 95%+ | 10g |
$2092.0 | 2023-09-06 | |
| Life Chemicals | F2147-6904-2.5g |
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid |
1823962-65-7 | 95%+ | 2.5g |
$996.0 | 2023-09-06 | |
| Life Chemicals | F2147-6904-1g |
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid |
1823962-65-7 | 95%+ | 1g |
$498.0 | 2023-09-06 | |
| TRC | B209991-1g |
3-(1-Butyl-1h-pyrazol-4-yl)propanoic Acid |
1823962-65-7 | 1g |
$ 705.00 | 2022-06-07 | ||
| Life Chemicals | F2147-6904-0.25g |
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid |
1823962-65-7 | 95%+ | 0.25g |
$449.0 | 2023-09-06 | |
| Life Chemicals | F2147-6904-5g |
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid |
1823962-65-7 | 95%+ | 5g |
$1494.0 | 2023-09-06 | |
| TRC | B209991-500mg |
3-(1-Butyl-1h-pyrazol-4-yl)propanoic Acid |
1823962-65-7 | 500mg |
$ 455.00 | 2022-06-07 | ||
| TRC | B209991-100mg |
3-(1-Butyl-1h-pyrazol-4-yl)propanoic Acid |
1823962-65-7 | 100mg |
$ 115.00 | 2022-06-07 |
3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid 関連文献
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
1823962-65-7 (3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid) 関連製品
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
